molecular formula C9H10N4O B6590640 2-azido-N-methyl-N-phenylacetamide CAS No. 116433-54-6

2-azido-N-methyl-N-phenylacetamide

Cat. No.: B6590640
CAS No.: 116433-54-6
M. Wt: 190.20 g/mol
InChI Key: OOPZXRWIJVRCJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-azido-N-methyl-N-phenylacetamide is an organic compound with the molecular formula C9H10N4O. It is characterized by the presence of an azido group (-N3) attached to the nitrogen atom of the acetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-azido-N-methyl-N-phenylacetamide typically involves the reaction of N-methyl-N-phenylacetamide with sodium azide. The reaction is carried out in a solvent such as ethanol or a mixture of ethanol and water under reflux conditions. The product is then isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-azido-N-methyl-N-phenylacetamide can undergo various chemical reactions, including:

    Substitution Reactions: The azido group can be replaced by other nucleophiles.

    Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions to form triazoles.

    Reduction Reactions: The azido group can be reduced to an amine.

Common Reagents and Conditions

Major Products

    Substitution Reactions: Products include substituted acetamides.

    Cycloaddition Reactions: Products include triazoles.

    Reduction Reactions: Products include amines.

Mechanism of Action

The mechanism of action of 2-azido-N-methyl-N-phenylacetamide largely depends on the specific reaction it undergoes. For instance, in click chemistry, the azido group reacts with alkynes to form triazoles through a cycloaddition reaction. This reaction is often catalyzed by copper(I) ions, which facilitate the formation of the triazole ring .

Comparison with Similar Compounds

Similar Compounds

    2-azido-N-phenylacetamide: Similar structure but lacks the methyl group on the nitrogen atom.

    N-methyl-N-phenylacetamide: Lacks the azido group.

    2-azidoacetamide: Lacks the phenyl and methyl groups.

Uniqueness

2-azido-N-methyl-N-phenylacetamide is unique due to the presence of both the azido group and the N-methyl-N-phenylacetamide moiety. This combination allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

2-azido-N-methyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O/c1-13(9(14)7-11-12-10)8-5-3-2-4-6-8/h2-6H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOPZXRWIJVRCJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)CN=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501296257
Record name 2-Azido-N-methyl-N-phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501296257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116433-54-6
Record name 2-Azido-N-methyl-N-phenylacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116433-54-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Azido-N-methyl-N-phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501296257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-azido-N-methyl-N-phenylacetamide
Reactant of Route 2
Reactant of Route 2
2-azido-N-methyl-N-phenylacetamide
Reactant of Route 3
Reactant of Route 3
2-azido-N-methyl-N-phenylacetamide
Reactant of Route 4
Reactant of Route 4
2-azido-N-methyl-N-phenylacetamide
Reactant of Route 5
2-azido-N-methyl-N-phenylacetamide
Reactant of Route 6
2-azido-N-methyl-N-phenylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.